2-chloro-4-fluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide
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Overview
Description
2-chloro-4-fluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide is a complex organic compound that features a benzamide core substituted with chloro and fluoro groups, along with a pyridine ring attached to a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-fluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Pyridine Intermediate: The pyridine ring is synthesized through a series of reactions, including halogenation and nitration, followed by reduction and cyclization.
Attachment of the Pyrrolidinone Moiety: The pyrrolidinone group is introduced via a nucleophilic substitution reaction.
Formation of the Benzamide Core: The final step involves coupling the pyridine intermediate with a benzamide derivative under specific conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-fluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a polar aprotic solvent and a base.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-chloro-4-fluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-chloro-4-fluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-fluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide: shares similarities with other benzamide derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrrolidinone moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-chloro-4-fluoro-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN3O2/c18-15-7-12(19)3-4-14(15)17(24)21-9-11-6-13(10-20-8-11)22-5-1-2-16(22)23/h3-4,6-8,10H,1-2,5,9H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDGFGGDQVSIHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)C3=C(C=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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